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Compound Focus: Tmp269

CAS No.: 1314890-29-3

Cat. No.: S548559

TMP269 is a synthetic organic molecule that acts as a potent and selective inhibitor of Class Ila HDAC:s.
Its mechanism is distinct from classical hydroxamate-based inhibitors, as it utilizes a

Trifluoromethyloxadiazole (TFMO) group as a non-chelating zinc-binding group [1].

Biochemical Profiling and Selectivity TMP269 exhibits nanomolar potency against Class [la HDACs with
high selectivity over other HDAC classes [2]. The following table summarizes its half-maximal inhibitory

concentration (ICso) values:

HDAC Target ICs0 (NM) Class
HDAC9 23 Class lla
HDAC7 43 Class lla
HDACS5 97 Class lla
HDAC4 157 Class lla
HDACS8 2,706 Class |

Source: Selleckchem [2] and related biochemical assays [1]
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This selectivity profile is crucial as it minimizes off-target effects associated with broad-spectrum HDAC

inhibitors, making TMP269 a valuable chemical probe for dissecting Class Ila HDAC functions [1].

Neuroprotective Mechanisms and Experimental
Evidence

TMP269 demonstrates significant efficacy in preclinical models of neurological injury, protecting brain

tissue and improving functional outcomes through multiple pathways.

Key Neuroprotective Pathways Research in a rat model of middle cerebral artery occlusion (MCAO)
demonstrated that a 4 mg/kg dose (intraperitoneal, administered 0.5 hours before ischemia) was the optimal

neuroprotective concentration [3] [4]. The mechanisms involve:

¢ Epigenetic Regulation: Increases acetylation of histone H2A, altering gene transcription programs
that promote cell survival [3] [4]

¢ Blood-Brain Barrier (BBB) Preservation: Counteracts ischemia-induced endothelial cell
permeability and upregulates tight junction proteins (occludin, claudin-5, ZO-1) to maintain BBB
integrity [4]

¢ Tissue Kallikrein Upregulation: Enhances expression of tissue kallikrein, a serine protease involved
in vasodilation, inflammation reduction, and neuronal survival [3] [4]

Quantitative Neuroprotection Data The efficacy of TMP269 is demonstrated by key outcome measures in

the MCAO model [3] [4]:

Experimental Group Infarct Volume Reduction BBB Protection H2A Acetylation Increase
I/R + 1 mg/kg TMP269 Moderate Observed Observed
I/R + 4 mg/kg TMP269 Significant (Optimal) Significant Significant
I/R + 10 mg/kg TMP269  Significant Observed Observed
I/R + 16 mg/kg TMP269  Significant Observed Observed
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Antiviral Mechanisms and Broader Therapeutic
Potential

Beyond neuroprotection, TMP269 exhibits broad-spectrum antiviral activity by modulating host cell

pathways that viruses exploit for replication.

Key Antiviral Pathways Recent studies show TMP269 inhibits viral replication through several

interconnected mechanisms:

¢ Autophagy Inhibition: Suppresses autophagic processes, which multiple viruses rely on for various
stages of their life cycle, as demonstrated in Rabies virus (RABV) infection [5]

¢ Metabolic Reprogramming: Alters viral-induced glycerophospholipid metabolism and reduces
production of lysophosphatidic acid (LPA), a key metabolite that promotes viral replication, as found in
Lumpy Skin Disease Virus (LSDV) studies [6]

¢ Innate Immune Modulation: Downregulates virus-induced pro-inflammatory chemokines (CCL2,
CCL5, CCL7, CXCL8) and cytokine (IL-6), creating an anti-inflammatory environment that may limit
viral replication, as observed in Peste des Petits Ruminants Virus (PPRV) infection [7]

Quantitative Antiviral Efficacy TMP269's antiviral effects have been demonstrated across multiple virus
families [5] [6] [7]:

Virus Virus Family Reported Effect of TMP269
RABV  Rhabdoviridae Inhibits replication at early stage; reduces viral titers & protein
LSDV Poxviridae Inhibits early-stage replication in dose-dependent manner

PPRV  Paramyxoviridae Suppresses viral replication; decreases pro-inflammatory cytokines

Experimental Protocols for Key Assays

To facilitate further research, here are detailed methodologies for critical experiments demonstrating
TMP269's activity.

1. In Vitro Cell Viability and Efficacy Testing (CCK-8 Assay)
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e Cell Lines: HEK-293T, Vero, or MDBK cells [5] [6] [7]

e Procedure: Seed cells in 96-well plates; treat with TMP269 or DMSO vehicle for 24-48 hours; add
10uL CCK-8 solution; incubate 2 hours at 37°C; measure absorbance at 450nm [5] [6]

¢ Key Parameters: Concentrations without significant cytotoxicity used for subsequent viral replication
assays [5]

2. In Vivo Cerebral Ischemia/Reperfusion Model (MCAOQO)

¢ Animals: Male Sprague-Dawley rats (250-3009) [3] [4]
e Surgical Procedure: Induce ischemia via middle cerebral artery occlusion with silicone-tipped nylon
thread for 90 minutes; withdraw thread for reperfusion [4]
e TMP269 Administration: Intraperitoneal injection 0.5 hours before ischemia induction; optimal dose
of 4 mg/kg determined from dose-ranging studies (1, 4, 10, 16 mg/kg) [3] [4]
e Outcome Measures:
o Infarct volume: 2,3,5-Triphenyltetrazolium chloride (TTC) staining 24 hours post-reperfusion [3]
o Blood-brain barrier integrity: Evans blue staining [4]
o Protein expression: Western blot for H2A acetylation, tight junction proteins, tissue kallikrein [3]

[4]
3. Viral Titer Quantification (TCIDso Assay)

e Procedure: Infect cell monolayers with 10-fold serial dilutions of virus-containing supernatant;
incubate 72 hours; observe cytopathic effect or fluorescence (for RABV-GFP); calculate titer using
Reed-Muench method [5]

4. Western Blot Analysis for Autophagy Markers

e Target Proteins: LC3B, ATGS5, viral proteins (e.g., RABV-M protein) [5]

e Procedure: Lyse cells in RIPA buffer with protease inhibitors; separate proteins by SDS-PAGE;
transfer to PVDF membranes; block with 5% non-fat milk; incubate with primary antibodies overnight
at 4°C; incubate with HRP-conjugated secondary antibodies; detect using chemiluminescence [5]

Signaling Pathway Integration and Visual Synthesis

The diverse therapeutic effects of TMP269 originate from its core inhibition of Class Ila HDACs, which

then modulates multiple downstream pathways. The following diagram integrates these mechanisms:
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TMP269's core mechanism and downstream therapeutic effects.

For antiviral activity, TMP269 particularly impacts viral replication through metabolic and autophagic

pathways:
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Antiviral mechanisms of TMP269 through host pathway modulation.

Conclusion and Research Implications

TMP269 represents a significant advancement in selective HDAC inhibition with demonstrated efficacy
across neurological and infectious disease models. Its core mechanism—selective Class Ila HDAC
inhibition via a novel TFMO zinc-binding group—drives diverse downstream effects including epigenetic

modulation, cellular metabolism reprogramming, and immune response regulation.

The compound's well-defined experimental protocols and dose-response characteristics make it an
excellent chemical probe for further investigating Class Ila HDAC biology. Future research directions could
include exploring its therapeutic potential in other HDAC-related pathologies, combination therapy
strategies, and further elucidating the precise molecular links between HDAC inhibition and its observed

phenotypic effects.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Molecular Identity and Core Mechanism of TMP269]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548559#how-does-tmp269-

work]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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